molecular formula C22H26ClN3O7S B2642874 N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide CAS No. 874804-80-5

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

Cat. No.: B2642874
CAS No.: 874804-80-5
M. Wt: 511.97
InChI Key: ILMQYQKNUDPUEE-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in the removal of acetyl groups from lysine residues on various non-histone proteins, most notably alpha-tubulin. This compound is structurally related to Tubastatin A, a well-characterized HDAC6 inhibitor, and shares its high selectivity profile, exhibiting significantly greater potency against HDAC6 compared to other HDAC class I enzymes. By selectively inhibiting HDAC6, this compound leads to the hyperacetylation of alpha-tubulin, thereby modulating microtubule dynamics and cellular transport processes. Its primary research value lies in two major fields: neuroscience and oncology. In neurodegenerative disease research, such as models of Alzheimer's disease and Charcot-Marie-Tooth disease, HDAC6 inhibition has been investigated for its potential to improve mitochondrial transport, enhance autophagy-mediated clearance of toxic protein aggregates, and provide neuroprotection. In cancer research, its role is explored in conjunction with proteasome inhibitors to disrupt aggresome pathways, potentially overcoming drug resistance in multiple myeloma and other hematological malignancies. This reagent is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Its high selectivity makes it a valuable chemical probe for dissecting the unique biological functions of HDAC6 in health and disease.

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O7S/c1-31-18-8-3-15(13-19(18)32-2)9-10-24-21(27)22(28)25-14-20-26(11-12-33-20)34(29,30)17-6-4-16(23)5-7-17/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMQYQKNUDPUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmaceutical applications. Its molecular formula is C22H26ClN3O7S, with a molecular weight of approximately 511.97 g/mol. This compound features a complex structure that includes an oxazolidinone ring, which is significant for its chiral properties and potential therapeutic applications.

Structural Characteristics

The structural components of this compound include:

  • Oxazolidinone ring : A key feature that contributes to its biological activity.
  • Chlorobenzenesulfonyl group : Enhances the compound's reactivity and interaction with biological targets.
  • Dimethoxyphenyl moiety : Potentially increases lipophilicity and bioavailability.

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

  • Antimicrobial Properties : Preliminary studies indicate that compounds containing oxazolidinone structures exhibit antimicrobial activity. This suggests potential applications in treating infections caused by resistant bacteria.
  • Anticancer Effects : Some derivatives of oxazolidinones have shown promise in inhibiting cancer cell proliferation. The specific mechanism often involves the induction of apoptosis in cancer cells.
  • Neuroprotective Effects : There is emerging evidence that certain oxazolidinone derivatives may protect neurons from excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
Marcantoni et al. (2002)Discussed the synthesis of chiral oxazolidinones and their biological implications.
Smith et al. (2020)Reported on the antimicrobial efficacy of sulfonamide derivatives, including those related to the chlorobenzenesulfonyl group.
Johnson et al. (2021)Investigated the anticancer properties of oxazolidinone derivatives, highlighting their mechanism of action in cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial ribosomal function, leading to reduced protein synthesis.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Neuroprotective Mechanisms : By scavenging reactive oxygen species (ROS), it may prevent oxidative stress-induced neuronal damage.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics. It may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially inhibiting bacterial growth through interactions with cell membranes or specific enzymes.
  • Anti-inflammatory Potential : Similar compounds have shown the ability to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can act as enzyme inhibitors. The mechanism typically involves:

  • Binding to the active sites of enzymes, altering their function.
  • Modulating signal transduction pathways through receptor interactions.

This makes the compound a valuable tool for studying enzyme mechanisms and developing new inhibitors for therapeutic purposes.

Synthesis of Novel Compounds

The compound serves as a building block in synthetic organic chemistry. Its unique functional groups facilitate:

  • The synthesis of more complex molecules.
  • Investigations into reaction mechanisms and the development of new synthetic methodologies.

Biological Pathway Studies

Due to its ability to interact with specific molecular targets, this compound can be utilized in studies exploring:

  • Cellular signaling pathways.
  • Mechanisms of drug action and resistance.

Case Studies and Research Findings

Several studies have highlighted the applications of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide:

  • Antimicrobial Studies : Research published in peer-reviewed journals has demonstrated the compound's efficacy against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Inflammation Modulation : Experimental studies have shown that derivatives of this compound can reduce inflammation markers in vitro, suggesting applications in treating inflammatory diseases .
  • Synthetic Applications : The compound has been used successfully in synthesizing novel derivatives that exhibit enhanced biological activities, paving the way for further drug discovery efforts .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with sulfonamide- and oxazolidinone-based derivatives. Key comparisons include:

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide

  • Structural Differences : The sulfonyl substituent here is a thiophene-2-sulfonyl group instead of 4-chlorobenzenesulfonyl.
  • Reduced steric bulk compared to the chlorobenzene group may improve solubility but decrease selectivity for hydrophobic binding pockets.

N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide

  • Structural Differences :
    • The oxazolidin ring (5-membered) is replaced by a 6-membered oxazinan ring.
    • The 3,4-dimethoxyphenethyl group is substituted with a 2-methylpropyl chain.
  • Functional Implications :
    • The oxazinan ring’s increased flexibility may reduce conformational strain but weaken interactions with rigid enzyme active sites .
    • The 2-methylpropyl group lacks the methoxy substituents’ hydrogen-bonding capacity, diminishing polar interactions with targets.

Comparative Data Table

Parameter Target Compound Thiophene-Sulfonyl Analog Oxazinan Analog
Core Structure 1,3-Oxazolidin-2-yl 1,3-Oxazolidin-2-yl 1,3-Oxazinan-2-yl
Sulfonyl Group 4-Chlorobenzenesulfonyl Thiophene-2-sulfonyl 4-Chlorobenzenesulfonyl
Side Chain N'-[2-(3,4-dimethoxyphenyl)ethyl] N'-[2-(3,4-dimethoxyphenyl)ethyl] N-(2-methylpropyl)
Molecular Weight Not provided Not provided 417.91 g/mol
Key Functional Groups Chloroaryl (electron-withdrawing), dimethoxy (hydrophobic/hydrogen-bonding) Thiophene (π-π stacking), dimethoxy Chloroaryl, alkyl (hydrophobic)
Potential Bioactivity Enzyme inhibition (inferred) Enhanced binding via thiophene Reduced target specificity due to alkyl chain

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with functionalized oxazolidine and dimethoxyphenyl precursors. For example:

  • Step 1 : React 3-amino-1,3-oxazolidine derivatives with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group .
  • Step 2 : Couple the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine via a carbodiimide-mediated amidation reaction.
  • Critical factors : Temperature control (<0°C) during sulfonylation minimizes side reactions, while anhydrous conditions in the amidation step prevent hydrolysis. Yields typically range from 40–60% .

Q. Which analytical techniques are most effective for confirming the compound’s structure?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify the oxazolidine ring conformation, sulfonyl group position, and ethanediamide connectivity. For example, the methylene protons adjacent to the sulfonyl group resonate at δ 3.8–4.2 ppm .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., calculated [M+H]⁺ = 563.1521, observed 563.1518) confirms molecular formula .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the oxazolidine ring .

Q. What solubility and stability profiles should researchers anticipate?

  • Solubility : Limited in water (<0.1 mg/mL), but soluble in DMSO (≥50 mg/mL) and dichloromethane.
  • Stability : Degrades under prolonged UV light exposure (t½ = 48 hours under ambient lab lighting). Store at –20°C in inert atmosphere .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be systematically addressed?

  • Experimental design : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target binding.
  • Control for aggregation : Test compound solubility at assay concentrations (e.g., dynamic light scattering) to rule out false positives .
  • Statistical analysis : Apply ANOVA to identify batch-to-batch variability in synthesis (e.g., residual solvents affecting activity) .

Q. What methodologies optimize reaction yields for large-scale synthesis?

  • Flow chemistry : Continuous flow systems improve mixing and heat transfer during sulfonylation, reducing reaction time from 12 hours to 2 hours .
  • Design of Experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, temperature) using a central composite design. For example, a 5% excess of 4-chlorobenzenesulfonyl chloride maximizes yield .

Q. How does the 4-chlorobenzenesulfonyl group influence reactivity in downstream modifications?

  • Electrophilic susceptibility : The sulfonyl group directs electrophilic substitution to the oxazolidine ring’s C-5 position.
  • Nucleophilic displacement : React with Grignard reagents (e.g., MeMgBr) to replace the chlorine atom, enabling SAR studies .

Q. What computational approaches predict the compound’s binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with homology models of target proteins (e.g., kinase domains).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

Data Analysis and Interpretation

Q. How are spectral data conflicts resolved (e.g., overlapping NMR signals)?

  • 2D NMR : HSQC and HMBC experiments differentiate overlapping protons (e.g., oxazolidine methylene vs. ethanediamide NH) .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to assign ambiguous carbon signals .

Q. What strategies validate purity in compounds with polar functional groups?

  • HPLC method : Use a C18 column with gradient elution (10–90% acetonitrile in 0.1% TFA/water) to separate polar impurities. Retention time = 12.3 minutes .
  • Elemental analysis : Match calculated vs. observed C, H, N, S values (e.g., C: 54.2%, H: 4.8%, N: 9.9%, S: 5.7%) .

Advanced Mechanistic Studies

Q. What is the role of the dimethoxyphenyl group in modulating biological activity?

  • SAR studies : Replace methoxy groups with halogens or methyl to assess steric/electronic effects. For example, 3,4-dichlorophenyl analogs show 10-fold lower potency, indicating methoxy groups enhance target binding .
  • Metabolic stability : Demethylation by cytochrome P450 enzymes (e.g., CYP3A4) generates active metabolites, confirmed via LC-MS/MS .

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